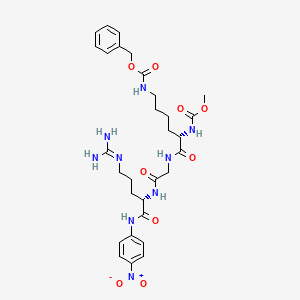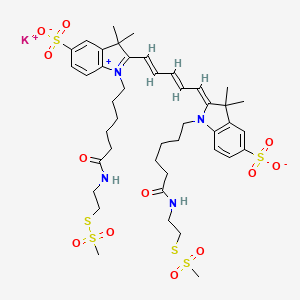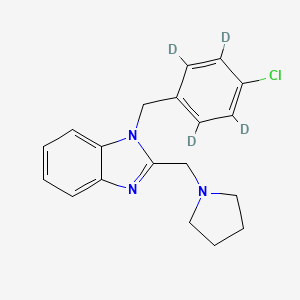
Me-CO-Lys(Cbo)-Gly-Arg-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Me-CO-Lys(Cbo)-Gly-Arg-pNA is a synthetic peptide derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Me-CO-Lys(Cbo)-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated synthesis: Using automated peptide synthesizers to perform the repetitive steps of deprotection and coupling.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Quality control: The final product is subjected to rigorous quality control measures to ensure purity and consistency.
化学反应分析
Types of Reactions
Me-CO-Lys(Cbo)-Gly-Arg-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) are commonly used.
Major Products Formed
Hydrolysis: The major products of hydrolysis are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidation can lead to the formation of disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions typically result in the cleavage of disulfide bonds, yielding reduced peptides.
科学研究应用
Me-CO-Lys(Cbo)-Gly-Arg-pNA has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study protease activity.
Biology: The compound is used in studies of protein-protein interactions and peptide-based drug design.
Industry: The compound is used in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Me-CO-Lys(Cbo)-Gly-Arg-pNA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of p-nitroaniline (pNA), which can be detected spectrophotometrically. This property makes it useful in enzymatic assays to measure protease activity.
相似化合物的比较
Similar Compounds
Me-CO-Lys(Cbo)-Gly-Arg-AMC: Another peptide substrate used in enzymatic assays, where AMC stands for 7-amino-4-methylcoumarin.
Me-CO-Lys(Cbo)-Gly-Arg-R110: A peptide substrate where R110 stands for rhodamine 110, used in fluorescence-based assays.
Uniqueness
Me-CO-Lys(Cbo)-Gly-Arg-pNA is unique due to its specific interaction with proteases and the release of p-nitroaniline, which can be easily detected. This makes it a valuable tool in biochemical research for studying protease activity and developing diagnostic assays.
属性
分子式 |
C30H41N9O9 |
|---|---|
分子量 |
671.7 g/mol |
IUPAC 名称 |
benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H41N9O9/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33)/t23-,24-/m0/s1 |
InChI 键 |
RKRQEUOOFWPOJI-ZEQRLZLVSA-N |
手性 SMILES |
COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)




![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)
![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)


![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
